molecular formula C11H14N2O2 B3386083 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 698338-33-9

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B3386083
CAS No.: 698338-33-9
M. Wt: 206.24 g/mol
InChI Key: RFTCERZIJPGOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with a unique structure that combines a tetrahydroquinoline core with an aminoethoxy side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of a quinoline derivative with an aminoethoxy reagent under controlled conditions. One common method includes the use of a quinoline precursor, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the desired tetrahydroquinoline structure. The aminoethoxy group is then introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the tetrahydroquinoline core, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aminoethoxy group or the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminoethoxy group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroquinoline core may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A related compound with similar functional groups but a simpler structure.

    2-(2-Aminoethylamino)ethanol: Another similar compound used in various chemical and biological applications.

Uniqueness

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of a tetrahydroquinoline core and an aminoethoxy side chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTCERZIJPGOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 3
Reactant of Route 3
6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 4
Reactant of Route 4
6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 5
Reactant of Route 5
6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
Reactant of Route 6
6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.